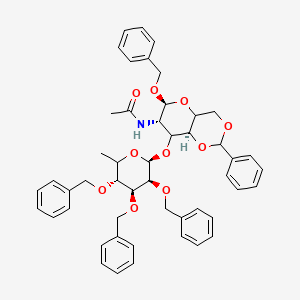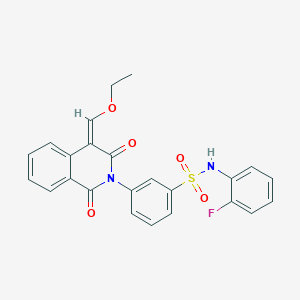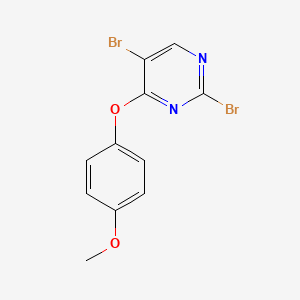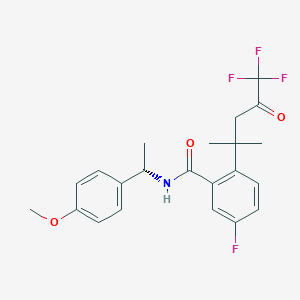![molecular formula C25H36N4O3 B12342741 N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide](/img/structure/B12342741.png)
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through a series of steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a large scale. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of histone methyltransferase EZH2, leading to changes in gene expression and cellular function . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide also exhibit similar structural features.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potent inhibitory activity against certain enzymes. This unique structure allows it to interact with molecular targets in a way that similar compounds may not, making it a valuable candidate for therapeutic development.
Eigenschaften
Molekularformel |
C25H36N4O3 |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C25H36N4O3/c1-15-13-22(32-4)20(24(30)28-15)14-27-25(31)23-17(3)29(21-8-6-5-7-19(21)23)16(2)18-9-11-26-12-10-18/h5-8,15-16,18,20,22,26H,9-14H2,1-4H3,(H,27,31)(H,28,30) |
InChI-Schlüssel |
YLAJYKHVZJTSSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCNCC4)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)




![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12342686.png)




![5-{[(2,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12342729.png)

![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
